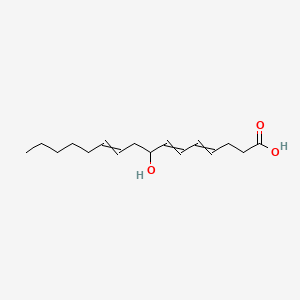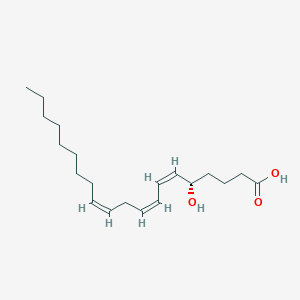
(5S,6Z,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S,6Z,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a hydroxyl group. This compound is part of a larger family of hydroxy fatty acids, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6Z,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid typically involves multi-step organic reactions. One common approach is the selective hydroxylation of a precursor fatty acid, followed by controlled isomerization to introduce the desired double bonds. The reaction conditions often require specific catalysts and temperature control to ensure the correct stereochemistry and double bond configuration.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound. This method is advantageous due to its scalability and environmental friendliness compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(5S,6Z,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure and properties.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-ketoicosa-6,8,11-trienoic acid, while reduction can produce 5-hydroxyicosanoic acid.
Scientific Research Applications
(5S,6Z,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cellular signaling and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bio-based materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (5S,6Z,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play crucial roles in its biological activity, allowing it to modulate enzyme activity and receptor binding. This compound can influence various signaling pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(5S,6Z,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoic acid: Contains an additional double bond, which may alter its chemical and biological properties.
(5S,6Z,8Z,11Z,14Z,17Z)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid:
Uniqueness
(5S,6Z,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C20H34O3 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(5S,6Z,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h9-10,12-14,16,19,21H,2-8,11,15,17-18H2,1H3,(H,22,23)/b10-9-,13-12-,16-14-/t19-/m1/s1 |
InChI Key |
LSADDRSUZRRBAN-KKFGBEJJSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\C/C=C\C=C/[C@H](CCCC(=O)O)O |
Canonical SMILES |
CCCCCCCCC=CCC=CC=CC(CCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E,8E,11E,14E,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B10767620.png)
![(2S)-2-[[(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B10767627.png)
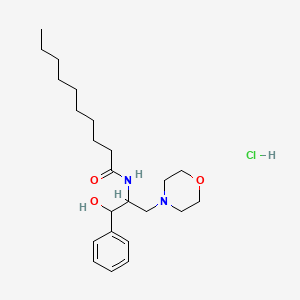
![(2R)-2-acetamido-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylpropanoate](/img/structure/B10767639.png)
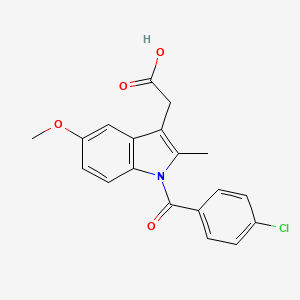
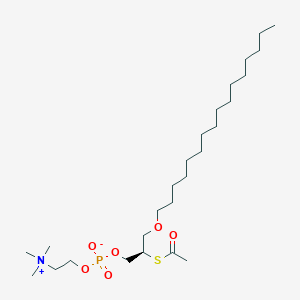
![[2-(11-Carboxy-9-oxoundec-10-enoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10767659.png)
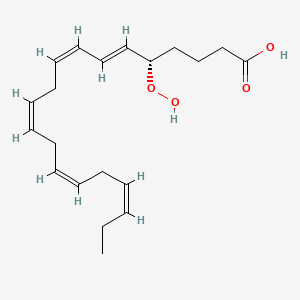
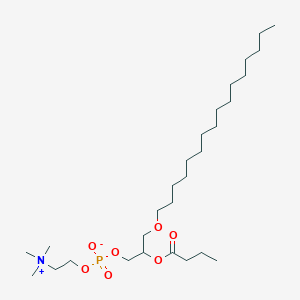
![(6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B10767683.png)
![9-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767686.png)
